Intepirdine

Catalog No.
S530697
CAS No.
607742-69-8
M.F
C19H19N3O2S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Intepirdine

CAS Number

607742-69-8

Product Name

Intepirdine

IUPAC Name

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2

InChI Key

JJZFWROHYSMCMU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

3-benzenesulfonyl-8-piperazin-1-ylquinoline, GSK-742457, intepirdine, RVT-101, SB 742457, SB-742457, SB742457

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4

The exact mass of the compound Intepirdine is 353.1198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alzheimer's Disease:

Intepirdine was initially explored as a treatment for Alzheimer's disease (AD). It acts by antagonizing the 5-HT6 receptor, a protein in the brain linked to memory and cognition. Studies in animal models showed promise, with Intepirdine improving memory function and reducing markers of neurodegeneration []. However, phase 2 clinical trials in humans failed to demonstrate significant cognitive benefits, although the drug appeared safe and well-tolerated [].

Other Neurological Applications:

Research has also explored Intepirdine for other neurological conditions. Preclinical studies suggest potential benefits in:

  • Narcolepsy: Intepirdine may help regulate sleep-wake cycles by influencing the activity of certain brain chemicals [].
  • Schizophrenia: Its effects on the 5-HT6 receptor could be relevant for managing symptoms of schizophrenia [].

Intepirdine, also known by its developmental names RVT-101 and SB-742457, is a compound classified as an n-arylpiperazine. Its chemical formula is C₁₉H₁₉N₃O₂S, and it features a piperazine ring substituted with a benzenesulfonyl group and a quinoline moiety. This compound primarily acts as an antagonist of the serotonin receptor 6 (5-HT6), which is implicated in cognitive functions and is considered a potential target for treating neurodegenerative diseases such as Alzheimer's disease and Lewy body dementia .

The proposed mechanism of action for Intepirdine involves blocking the 5-HT6 receptor. Overactivity of 5-HT6 is linked to cognitive decline, and by antagonizing this receptor, Intepirdine aimed to improve memory and learning [, ].

Published information on Intepirdine's safety profile is limited. While no extensive studies were conducted, preclinical and phase I/II clinical trials did not report major safety concerns [].

Typical of piperazine derivatives. Key reactions include:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with diketones under acidic conditions.
  • Sulfonylation: The introduction of the benzenesulfonyl group can occur via nucleophilic substitution reactions, where the piperazine derivative reacts with sulfonyl chlorides.
  • Quinoline Synthesis: The quinoline component can be synthesized through cyclization reactions involving aniline derivatives and α,β-unsaturated carbonyl compounds.

Intepirdine exhibits significant biological activity primarily through its action as a 5-HT6 receptor antagonist. This mechanism is believed to enhance cognitive function by increasing levels of acetylcholine in the brain, which is often diminished in Alzheimer's disease. Studies have indicated that intepirdine may reverse learning deficits in animal models, suggesting its potential efficacy in improving cognitive functions impaired by neurodegenerative conditions .

The synthesis of intepirdine involves several steps:

  • Preparation of the Piperazine Derivative: This can be achieved through a reaction between piperazine and a suitable aryl halide.
  • Introduction of the Sulfonyl Group: This is typically done using sulfonyl chlorides under basic conditions to form the benzenesulfonyl moiety.
  • Quinoline Formation: The final step often involves cyclization reactions that incorporate the quinoline structure, which can be achieved using classical organic synthesis techniques such as Fischer indole synthesis or similar methods.

Intepirdine has been primarily investigated for its potential use in treating cognitive deficits associated with Alzheimer's disease and other forms of dementia. Its role as a 5-HT6 antagonist positions it as a candidate for enhancing cognitive function by modulating serotonergic activity in the central nervous system. Clinical trials have explored its efficacy as an adjunct therapy to existing treatments like donepezil, although results have been mixed .

Several compounds exhibit structural and functional similarities to intepirdine, particularly those acting on serotonin receptors or involved in cognitive enhancement:

Compound NameMechanism of ActionKey Features
SB-7424575-HT6 receptor antagonistPredecessor to intepirdine; similar structure
SUVN-5025-HT6 receptor antagonistAdvanced compound with promising results
PZ-19395-HT6 receptor antagonistExhibits unique binding interactions
PZ-19225-HT6 receptor antagonistSlightly lower affinity compared to others

Intepirdine's uniqueness lies in its specific structural features that allow it to interact distinctly with serotonin receptors while aiming to enhance cognitive function without directly targeting amyloid-beta plaques or tau proteins associated with Alzheimer's pathology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.11979803 g/mol

Monoisotopic Mass

353.11979803 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2IOB2M82HY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

607742-69-8

Wikipedia

Intepirdine

Dates

Last modified: 08-15-2023

Explore Compound Types